Serratenediol

Overview

Description

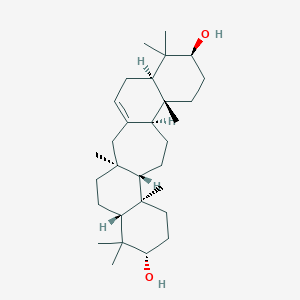

Serratenediol is a triterpenoid compound that is primarily isolated from various species of the Lycopodium genus, such as Lycopodium lucidulum and Lycopodium serratum . This compound is known for its significant biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects . This compound has a molecular formula of C30H50O2 and is characterized by its pentacyclic structure with hydroxyl groups at specific positions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of serratenediol typically involves extraction from natural sources, such as the Lycopodium species . The extraction process includes the following steps:

Extraction: The dried plant material is extracted using methanol to obtain a crude extract.

Saponification: The crude extract is subjected to saponification to remove fatty acids and other impurities.

Chromatographic Separation: The saponified extract is then separated using chromatographic techniques to isolate this compound.

Industrial Production Methods

Advances in biotechnological methods, such as microbial fermentation, could potentially be applied to enhance the yield and purity of this compound .

Chemical Reactions Analysis

Types of Reactions

Serratenediol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form serratenedione and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Acetylation: Acetylation of this compound leads to the formation of this compound acetate.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Acetylation: Acetic anhydride and pyridine are commonly used for acetylation reactions.

Major Products

Oxidation: Serratenedione

Reduction: this compound alcohols

Acetylation: This compound acetate

Scientific Research Applications

Serratenediol has a wide range of scientific research applications:

Mechanism of Action

Serratenediol exerts its effects through various molecular targets and pathways:

Anti-tumor Activity: It regulates the ratio of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-xL, leading to apoptosis in cancer cells.

Neuroprotective Effects: It inhibits the activation of the Epstein-Barr virus early antigen without cytotoxicity.

Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting key enzymes and cytokines.

Comparison with Similar Compounds

Serratenediol is compared with other similar triterpenoids, such as:

Serratriol: Similar in structure but with additional hydroxyl groups, enhancing its biological activity.

Serratenedione: An oxidized form of this compound with different biological properties.

Epithis compound: An epimer of this compound with variations in its stereochemistry.

This compound stands out due to its unique combination of hydroxyl groups and its significant biological activities, making it a valuable compound for further research and potential therapeutic applications .

Properties

IUPAC Name |

(3S,6R,8S,11R,12S,15S,16R,19S,21R)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-26(2)21-10-8-19-18-28(5)15-12-22-27(3,4)25(32)14-17-30(22,7)23(28)11-9-20(19)29(21,6)16-13-24(26)31/h8,20-25,31-32H,9-18H2,1-7H3/t20-,21-,22-,23-,24-,25-,28-,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMUNNDDBCLRMSL-PIGMOXAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(CC4=CCC5C(C(CCC5(C4CCC3C2(CCC1O)C)C)O)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C2)(CC[C@@H](C3(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10945039 | |

| Record name | 4,4,6a,10,10,13a,15b-Heptamethyl-2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-icosahydro-1H-cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2239-24-9 | |

| Record name | (3S,4aR,6aS,9aR,11S,13aR,13bS,15aS,15bR)-2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-Eicosahydro-4,4,6a,10,10,13a,15b-heptamethyl-1H-cyclohepta[1,2-a:5,4-a′]dinaphthalene-3,11-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2239-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Serrat-14-ene-3,21-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002239249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4,6a,10,10,13a,15b-Heptamethyl-2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-icosahydro-1H-cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Serratenediol?

A1: this compound is a naturally occurring triterpenoid primarily found in various species of ferns, particularly those belonging to the Lycopodium and Huperzia genera [, , , , , , , , , , , , , , , , ]. It belongs to the serratane family of triterpenoids, characterized by their unusual seven-membered ring structure [, ].

Q2: What is the structure of this compound?

A2: this compound possesses the molecular formula C30H50O2 [, , , , , ]. Its structure features a unique tetracyclic framework incorporating a seven-membered ring, setting it apart from other common triterpenoids [, ].

Q3: Can you provide spectroscopic data for this compound?

A3: While specific spectroscopic data points are not comprehensively detailed within the provided research, several studies utilize techniques like NMR (Nuclear Magnetic Resonance) [, , , ] and Mass Spectrometry [] for structural elucidation and analysis of this compound and related derivatives. These methods help determine the compound's structural features and stereochemistry.

Q4: Which plants are known sources of this compound?

A4: this compound has been isolated from various plant species, including:

- Huperzia serrata: [, ]

- Lycopodium inundatum: [, ]

- Lycopodium lucidulum: []

- Lycopodium phlegmaria: [, ]

- Huperzia kunmingensis: []

- Phlegmariurus yunnanensis: [, ]

- Huperzia crispate: []

- Pinus radiata (bark): []

- Lycopodium clavatum: [, ]

- Lycopodium obscurum: []

- Picea sitchensis (bark): []

- Palhinhaea cernua: []

Q5: How is this compound biosynthesized?

A5: Research suggests that serratanes like this compound are directly biosynthesized from a precursor molecule called pre-α-onocerin, challenging the previous assumption that they originated from α-onocerin []. This discovery was made possible by identifying a novel onoceroid synthase gene in the fern Lycopodium clavatum, which, when co-expressed with a pre-α-onocerin synthase in yeast, led to the production of both tohogenol and this compound [].

Q6: Has this compound been chemically synthesized?

A6: Yes, a simple enantioselective synthesis of this compound has been achieved [, ]. This synthesis utilizes several key steps, including catalytic enantioselective synthesis of specific precursors and their coupling, followed by stereoselective cationic cyclizations to construct the compound's core structure [].

Q7: What are the potential biological activities of this compound?

A7: While comprehensive research on this compound's biological activities is still underway, one study reports that 21-epi-Serratenediol, a stereoisomer of this compound, isolated from Lycopodium serratum, exhibits pro-apoptotic effects in human HL-60 leukemia cells []. This finding suggests potential anti-cancer properties, although further research is needed to confirm and explore these effects in detail.

Q8: What is the significance of the seven-membered ring in this compound?

A8: The presence of a seven-membered ring within this compound's structure makes it unique among triterpenoids [, ]. This structural feature likely influences its chemical reactivity and could be responsible for unique biological activity compared to other triterpene classes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15116.png)

![DI-[2-(4-Pyridyl)ethyl]sulfide](/img/structure/B15134.png)

![S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt](/img/structure/B15136.png)